Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with an ethyl ester group, an amino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-methylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxo-1-methylpyrrolidine-3-carboxylate with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process. The reaction conditions often include a solvent like ethanol and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation techniques can also enhance the efficiency of the reduction process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
Ethyl 1-methylpyrrolidine-3-carboxylate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Amino-1-methylpyrrolidine:
1-Methylpyrrolidine-3-carboxylate: Lacks both the amino and ethyl ester groups, making it less versatile in chemical synthesis.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-amino-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-7(11)8(9)4-5-10(2)6-8/h3-6,9H2,1-2H3 |
InChI Key |
UWQAKJHAJPKJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C)N |
Origin of Product |
United States |
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